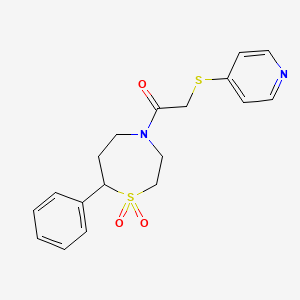

![molecular formula C16H13ClN2O4 B2461913 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate CAS No. 866018-66-8](/img/structure/B2461913.png)

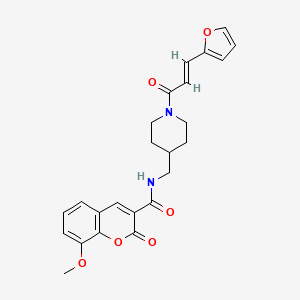

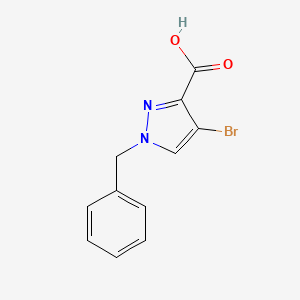

2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate

Overview

Description

The compound “2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate” is a solid substance . It has a molecular weight of 343.3 . The IUPAC name for this compound is 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzoate .

Synthesis Analysis

The synthesis of pyrido[3,2-b][1,4]oxazin compounds is often achieved using phenol, primary amines, and aldehydes as raw materials, through the Mannich reaction . Another important method involves the condensation of ortho-aminomethylphenol with aldehydes or ketones under the catalysis of SnCl4, Me, SiCl, etc .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13N3O6/c20-15-13 (25-12-2-1-8-17-14 (12)18-15)7-9-24-16 (21)10-3-5-11 (6-4-10)19 (22)23/h1-6,8,13H,7,9H2, (H,17,18,20) . This indicates the presence of a pyrido[3,2-b][1,4]oxazin ring in the structure.Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the current literature.Scientific Research Applications

Synthesis and Chemical Properties

- Functionalized Derivatives Synthesis : Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives are synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, demonstrating the versatility of this compound in creating functionalized derivatives (Arrault et al., 2002).

- Novel Scaffolds for Potential Bioactive Compounds : The synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds indicates potential for creating a variety of bioactive compounds, expanding the scope of pharmaceutical research (Henry et al., 2006).

Potential Pharmacological Applications

- Anticancer Agents : The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines has shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, suggesting potential anticancer applications (Temple et al., 1983).

- Lipoxygenase Inhibitors : N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-amidines, derived from 4-oxo-4H-pyrido[3',2':4,5]-thieno[3,2-d]1,3-oxazines, have shown inhibitory activity against different lipoxygenases, indicating potential therapeutic applications (Vieweg et al., 1992).

Chemical Reactions and Transformations

- Hydrolysis and Decarboxylation : Studies on hydrolysis of compounds like 2-oxo-3-ethoxycarbonylmethylene-1,2, 3,4-tetrahydrobenzoquinoxaline reveal insights into the chemical transformations and stability of related compounds (Iwanami et al., 1964).

- Cycloaddition Reactions : The cycloaddition reaction of cyclic imidates with dimethyl acetylenedicarboxylate to form new fused heterocyclic compounds demonstrates the compound's reactivity and potential for creating diverse chemical structures (Ihara et al., 2011).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4/c17-11-5-3-10(4-6-11)16(21)22-9-7-13-15(20)19-14-12(23-13)2-1-8-18-14/h1-6,8,13H,7,9H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWHSQXAQRRENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(O2)CCOC(=O)C3=CC=C(C=C3)Cl)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324032 | |

| Record name | 2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866018-66-8 | |

| Record name | 2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2461836.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)

![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)

![2-(3-Pyridyl)imidazo[1,2-a]pyridine](/img/structure/B2461849.png)

![6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2461851.png)